4-Chloro-2-methoxybenzyl alcohol
Overview
Description
4-Chloro-2-methoxybenzyl alcohol, also referred to as (4-chloro-2-methoxyphenyl)methanol, is an organic compound with the molecular formula C8H9ClO2 . It has an average mass of 172.609 Da and a monoisotopic mass of 172.029114 Da .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methoxybenzyl alcohol consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a benzyl alcohol group . This structure contributes to its physical and chemical properties .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-methoxybenzyl alcohol are not available, alcohols in general can undergo several types of reactions, including oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis
4-Chloro-2-methoxybenzyl alcohol has a density of 1.2±0.1 g/cm3, a boiling point of 268.2±25.0 °C at 760 mmHg, and a flash point of 116.0±23.2 °C . It also has a molar refractivity of 44.3±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 139.2±3.0 cm3 .Scientific Research Applications
Organic Synthesis
4-Chloro-2-methoxybenzyl alcohol is an organic compound that can be used in the synthesis of various other compounds . Its chemical structure allows it to participate in a variety of reactions, making it a versatile reagent in organic synthesis.
Pharmaceutical Research
This compound could potentially be used in the development of new pharmaceuticals . The presence of the chloro and methoxy groups could make this compound a useful building block in the synthesis of drug molecules.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-methoxybenzyl alcohol, also known as (4-chloro-2-methoxyphenyl)methanol, is the respiratory system . This compound interacts with the respiratory system, causing changes in its function.
Mode of Action
Compounds with similar structures have been known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the target molecules.
Result of Action
Safety data sheets indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methoxybenzyl alcohol. For instance, adequate ventilation is recommended when handling this compound to prevent inhalation . Additionally, personal protective equipment is recommended to prevent skin and eye contact .
properties
IUPAC Name |
(4-chloro-2-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXPZAITCCIOIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxybenzyl alcohol | |
CAS RN |
55685-75-1 | |
Record name | 4 Chloro-2-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.